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molecular formula C8H8BrClN2O2 B8436431 3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide CAS No. 1211589-38-6

3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide

Cat. No. B8436431
M. Wt: 279.52 g/mol
InChI Key: OMTSHRYWNVFKCR-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a solution of 3-bromo-6-chloro-N-methoxy-N-methylpicolinamide (5.34 g, 19.1 mmol) in anhydrous THF (38 mL) at 0° C. was slowly added a solution of (4-chlorophenyl)magnesium bromide (1M in Et2O) (76 mL, 76 mmol). After 3 h at 0° C., a saturated aqueous solution of ammonium chloride was added and the product was extracted with MTBE (repeated 4 times). The organic layers were combined, dried over Na2SO4 and concentrated to dryness. The residue was purified by flash chromatography (hexane/EtOAc 10:0 to 8:2) to give the title compound as a white solid (5.98 g). LC/MS m/z 332 [M+H]+.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9](N(OC)C)=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([Mg]Br)=[CH:18][CH:17]=1.[Cl-].[NH4+]>C1COCC1>[Br:1][C:2]1[C:3]([C:9]([C:19]2[CH:20]=[CH:21][C:16]([Cl:15])=[CH:17][CH:18]=2)=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)N(C)OC
Name
Quantity
76 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with MTBE (repeated 4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane/EtOAc 10:0 to 8:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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